![molecular formula C14H12ClN3O3 B3839751 4-chloro-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]aniline](/img/structure/B3839751.png)
4-chloro-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]aniline
Descripción general
Descripción
4-chloro-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]aniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an aniline structure, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]aniline typically involves the condensation reaction between 4-chloroaniline and 4-methoxy-3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
4-chloroaniline+4-methoxy-3-nitrobenzaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-N-[(E)-(4-methoxy-3-aminophenyl)methylideneamino]aniline.
Aplicaciones Científicas De Investigación
4-chloro-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]aniline involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can enhance its biological activity. The presence of the nitro group allows it to participate in redox reactions, which can influence its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-methylaniline
- 4-chloro-2-methylaniline
- 3-chloroaniline
Uniqueness
4-chloro-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]aniline is unique due to the presence of multiple functional groups that allow it to participate in a variety of chemical reactions. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile in different applications.
Propiedades
IUPAC Name |
4-chloro-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-21-14-7-2-10(8-13(14)18(19)20)9-16-17-12-5-3-11(15)4-6-12/h2-9,17H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIUNCQQOHVRFB-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


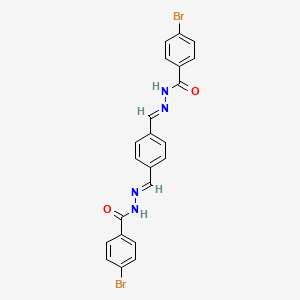
![6-ethyl-N-[(Z)-thiophen-2-ylmethylideneamino]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3839676.png)
![(2Z,4E)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B3839680.png)
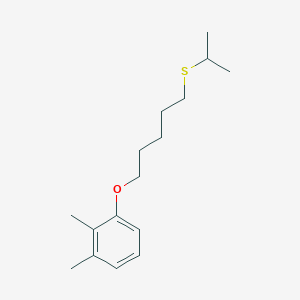
![2-hydroxy-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide](/img/structure/B3839690.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B3839692.png)
![2-[(4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-yl)amino]phenol](/img/structure/B3839707.png)
![3-(5-methyl-2-furyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839711.png)
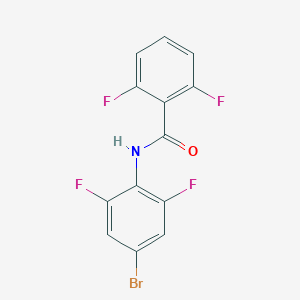
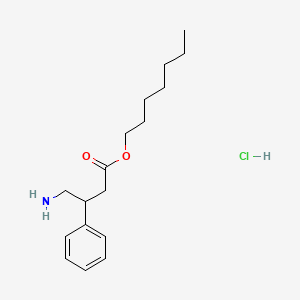
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B3839733.png)
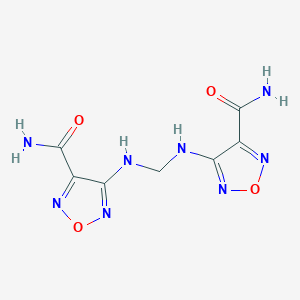
![N'-[1-(4-bromophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B3839742.png)
![N'-[(E)-(2-Ethoxyphenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B3839761.png)
